Quinoline, 6-methyl-2-(1-phenylethyl)-

Description

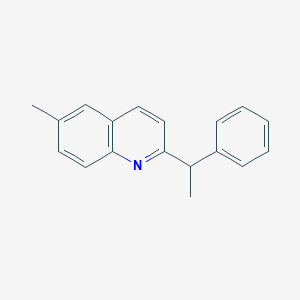

Quinoline derivatives are heterocyclic compounds with significant pharmacological and industrial relevance due to their structural diversity and tunable properties. The compound Quinoline, 6-methyl-2-(1-phenylethyl)- features a quinoline backbone substituted with a methyl group at position 6 and a 1-phenylethyl group at position 2. This substitution pattern distinguishes it from other quinoline derivatives, influencing its physicochemical properties and biological activity.

The methyl group at position 6 may stabilize the quinoline ring via steric and electronic effects, as seen in structurally similar compounds like 6-methyl-2-phenylquinoline .

Properties

CAS No. |

211874-53-2 |

|---|---|

Molecular Formula |

C18H17N |

Molecular Weight |

247.3 g/mol |

IUPAC Name |

6-methyl-2-(1-phenylethyl)quinoline |

InChI |

InChI=1S/C18H17N/c1-13-8-10-18-16(12-13)9-11-17(19-18)14(2)15-6-4-3-5-7-15/h3-12,14H,1-2H3 |

InChI Key |

XSCPWGRJGANVJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The Friedländer annulation remains the most widely employed method for constructing quinoline scaffolds. This one-pot condensation involves 2-aminoaryl ketones and carbonyl compounds, facilitated by acid or base catalysts. Recent advances have highlighted chloramine-T as an efficient catalyst for this transformation. For 6-methyl-2-(1-phenylethyl)quinoline, the reaction typically proceeds via the following steps:

- Enamine Formation : 2-Amino-5-methylacetophenone reacts with 1-phenylethyl ketone to form a Schiff base intermediate.

- Cyclization : Intramolecular aldol condensation generates the quinoline core.

- Aromatization : Dehydration yields the fully conjugated heterocycle.

Chloramine-T accelerates the reaction by stabilizing transition states through hydrogen bonding and electrophilic activation. Optimal conditions involve refluxing acetonitrile with 10 mol% catalyst, achieving yields exceeding 95% within 4 hours.

Substrate Scope and Optimization

Table 1 summarizes key variations in the Friedländer synthesis of 6-methyl-2-(1-phenylethyl)quinoline:

Notably, electron-donating groups on the aryl ketone enhance reactivity, while steric hindrance from bulky substituents necessitates prolonged reaction times.

Pfitzinger Condensation: Accessing Functionalized Quinolines

Yield Optimization and Byproduct Analysis

Critical parameters include:

- Solvent Choice : Nitrobenzene outperforms dipolar aprotic solvents in decarboxylation efficiency.

- Acid Stoichiometry : A 1:1 molar ratio of isatin to pyruvic acid minimizes dimerization byproducts.

Yields range from 70–85%, with impurities primarily arising from incomplete decarboxylation or esterification.

Combes/Conrad–Limpach Synthesis: Acid-Mediated Cyclization

Mechanistic Insights and Substrate Compatibility

The Conrad–Limpach variant employs β-ketoesters and aryl amines under acidic conditions. For 6-methyl-2-(1-phenylethyl)quinoline:

- Schiff Base Formation : 5-Methylaniline condenses with ethyl 3-oxo-2-(1-phenylethyl)butanoate.

- Cyclodehydration : Concentrated sulfuric acid promotes ring closure via electrophilic aromatic substitution.

This method tolerates diverse ester groups but struggles with electron-deficient anilines due to reduced nucleophilicity.

Comparative Analysis with Friedländer Annulation

- Reaction Time : Conrad–Limpach requires 6–8 hours for completion, vs. 4 hours for Friedländer.

- Functional Group Tolerance : Friedländer accommodates halogenated substrates, whereas Conrad–Limpach favors alkyl-substituted amines.

Alternative Methods: Microwave-Assisted and Catalytic Approaches

Microwave Synthesis

Microwave irradiation reduces reaction times by 50–70% in both Friedländer and Pfitzinger routes. For example, chloramine-T-catalyzed annulation achieves 92% yield within 1.5 hours under microwave conditions.

Transition Metal Catalysis

Copper(I) complexes enable Ullmann-type couplings for introducing the 1-phenylethyl group post-cyclization. A three-component reaction of 2-bromobenzaldehyde, sodium azide, and diketones in aqueous ethanol affords quinolines in 75–88% yields.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-methyl-2-(1-phenylethyl)-, like other quinoline derivatives, undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines .

Scientific Research Applications

Quinoline, 6-methyl-2-(1-phenylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 6-methyl-2-(1-phenylethyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in ) reduce electron density on the quinoline ring, affecting nucleophilic substitution reactivity. The 1-phenylethyl group is electron-neutral, preserving aromatic reactivity .

Data Tables

Table 1: Physicochemical Properties of Selected Quinoline Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.